4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is an organic compound that features a biphenyl group, a thiazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves the formation of the thiazole ring followed by the introduction of the biphenyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps include the coupling of the biphenyl and dimethylphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE: shares structural similarities with other biphenyl-thiazole derivatives and dimethylphenyl-thiazole derivatives.
N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine: Another compound with a biphenyl group and a thiazole ring, used in OLEDs.
Uniqueness
The uniqueness of 4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H20N2S/c1-16-8-9-17(2)21(14-16)24-23-25-22(15-26-23)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25) |
InChI Key |
POUOTCXJWMDGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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